2-[(2,2-Dimethylpropyl)amino]acetic acid
Description
Contextualization within Non-Proteinogenic Amino Acid Research
Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov While over 500 such amino acids have been identified, their applications in scientific research are vast and continually expanding. nih.govfrontiersin.org NPAAs are crucial as building blocks in the synthesis of peptides and proteins with unique functions, and they also serve as multifunctional molecules, including drugs and catalysts. mdpi.com The incorporation of NPAAs into peptide-based drug candidates has been shown to be highly beneficial for improving stability, potency, permeability, and bioavailability. nih.govnih.gov This has led to a surge of interest in their synthesis to enhance and diversify existing bioactive molecules. frontiersin.org 2-[(2,2-Dimethylpropyl)amino]acetic acid falls into this category of synthetically valuable NPAAs.
Significance of N-Alkyl Glycine (B1666218) Derivatives in Synthetic Organic Chemistry and Chemical Biology
N-alkylated-α-amino acid derivatives are characterized by alkyl groups attached to the amino-group nitrogen atom of the corresponding amino acid. mdpi.com These compounds are highly valuable as building blocks for the synthesis of pharmaceutically active compounds, ligands for asymmetric catalysis, and biodegradable polymers. mdpi.com Glycine, being the simplest amino acid, provides a versatile scaffold for the synthesis of various derivatives. nih.govacs.org The process of N-alkylation can impart different properties to the glycine molecule, such as increased hydrophobicity, which can be advantageous in drug design. nih.gov The synthesis of N-alkylated glycine derivatives is a significant area of research, with various methods being developed to achieve these molecular structures. mdpi.comresearchgate.netorganic-chemistry.org
Research Gaps and Motivations for Investigating this compound
While there is extensive research on N-alkyl glycine derivatives as a class, specific investigations into this compound are not widely documented in publicly available literature. This represents a notable research gap. The motivation to investigate this particular compound would stem from the unique structural feature of the 2,2-dimethylpropyl (neopentyl) group. This bulky and hydrophobic alkyl group could confer specific conformational constraints and lipophilicity to peptides or other molecules into which it is incorporated. Such modifications can be instrumental in enhancing a molecule's ability to cross cell membranes or to bind to specific biological targets. Further research would be necessary to synthesize, characterize, and evaluate the potential applications of this compound in medicinal chemistry and materials science.
Properties of N-Alkyl Glycine Derivatives
| Property | Description |
| Structural Diversity | The alkyl group (R) in R–(NH)CH₂–COOH can be varied to include linear, branched, or cyclic structures. |
| Physicochemical Properties | N-alkylation influences properties such as solubility, lipophilicity, and pKa value. |
| Applications | Used as building blocks for pharmaceuticals, ligands in catalysis, and in the development of new polymers. mdpi.com |
| Biological Activity | The nature of the N-alkyl group can significantly impact the biological activity of the parent molecule. nih.gov |
Compound Profile: this compound
| Identifier | Value |
| Chemical Name | This compound |
| Synonym | N-(2,2-Dimethylpropyl)glycine |
| Molecular Formula | C7H15NO2 |
| CAS Number | 1989671-55-7 (for hydrochloride salt) accelachem.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(2,2-dimethylpropylamino)acetic acid |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)5-8-4-6(9)10/h8H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
ITYQPPZZOYSACT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,2 Dimethylpropyl Amino Acetic Acid
Direct N-Alkylation Approaches to Glycine (B1666218)
Direct N-alkylation represents a common and straightforward pathway to synthesize N-substituted glycine derivatives. These methods typically involve the reaction of glycine or its precursors with an appropriate alkylating agent. Traditional pathways often utilize nucleophilic substitution with alkyl halides or reductive amination of aldehydes. nih.gov However, greener and more atom-economical approaches using alcohols as alkylating agents are gaining prominence. nih.govcore.ac.uk
A prevalent and effective method for synthesizing N-alkylated glycine derivatives is the aminolysis of chloroacetic acid with a primary amine. mdpi.comresearchgate.net In this nucleophilic substitution reaction, the amino group of the alkylamine attacks the carbon atom bonded to the chlorine in chloroacetic acid, displacing the chloride ion.
For the synthesis of 2-[(2,2-Dimethylpropyl)amino]acetic acid, this involves reacting neopentylamine (B1198066) (2,2-dimethylpropylamine) with chloroacetic acid. The general reaction is as follows:
(CH₃)₃CCH₂NH₂ + ClCH₂COOH → (CH₃)₃CCH₂NHCH₂COOH + HCl
This reaction is often performed in an aqueous solution. The resulting product is an N-substituted glycine derivative, specifically N-(2,2-dimethylpropyl)glycine. mdpi.comnih.gov This method is advantageous due to the ready availability of the starting materials. youtube.comtaylorandfrancis.comsemanticscholar.org
Optimizing the synthesis of N-(2,2-dimethylpropyl)glycine is crucial for maximizing yield and purity while minimizing side reactions and environmental impact. Key parameters for optimization include temperature, reaction time, solvent, and pH. A "green synthesis" approach for similar N-substituted glycines involves adding the alkylamine dropwise to an aqueous solution of chloroacetic acid in an ice bath and stirring for an extended period, such as 24 hours. nih.gov
Key Optimization Strategies:
Temperature Control: Running the reaction in an ice bath helps to manage the exothermic nature of the aminolysis reaction, preventing side reactions and degradation of products.
pH Adjustment: After the reaction, the product is often isolated by acidifying the solution, which protonates the carboxylate group and can help precipitate the amino acid hydrochloride salt. nih.gov
Solvent Choice: Using water as a solvent aligns with the principles of green chemistry, avoiding the use of toxic organic solvents. acs.org
Purification: The final product, often a chloride salt, can be purified by washing with a solvent like acetone to remove impurities before recrystallization. nih.gov
Alternative, more sustainable strategies involve the direct N-alkylation of unprotected amino acids with alcohols, a process that produces water as the only byproduct and is highly atom-economic. nih.gov These catalytic methods represent a significant advancement over traditional routes that generate stoichiometric salt waste. nih.gov
| Method | Alkylating Agent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Aminolysis | Chloroacetic Acid / Alkyl Halide | Aqueous solution, often cooled (ice bath), followed by acidification. | Readily available starting materials, straightforward procedure. | Can generate salt byproducts (e.g., HCl), potential for over-alkylation. | mdpi.comnih.gov |
| Reductive Amination | Aldehyde (e.g., Pivalaldehyde) + Reducing Agent | Reaction with glycine followed by reduction (e.g., NaBH₃CN). | Good control over mono-alkylation. | Requires a suitable aldehyde and a reducing agent, which may not be "green". | ic.ac.uk |
| "Borrowing Hydrogen" Catalysis | Alcohol (e.g., Neopentyl alcohol) | Ruthenium or Iridium catalyst, high temperature. | Highly atom-economic, water is the only byproduct, uses renewable feedstock. | Requires specialized catalysts and potentially high temperatures. | nih.govnih.gov |
Ion Exchange Techniques in Amino Acid Derivative Preparation
Ion exchange chromatography is a powerful and widely used technique for the purification of amino acids and their derivatives from complex mixtures. researchgate.net193.16.218 This method capitalizes on the amphoteric nature of amino acids, which possess both an acidic carboxyl group and a basic amino group. The net charge of an amino acid is dependent on the pH of the solution.
In the context of preparing this compound, ion exchange chromatography can be employed to separate the desired product from unreacted starting materials, such as glycine or chloroacetic acid, and inorganic salt byproducts. google.com
The process typically involves:
Adsorption: The crude reaction mixture is loaded onto an ion exchange column at a specific pH. For purification of an amino acid, a strongly acidic cation exchange resin is often used. google.com At a pH below its isoelectric point, the N-substituted glycine will have a net positive charge (due to protonation of the amino group) and will bind to the negatively charged resin.
Washing: The column is washed with a buffer to remove neutral and negatively charged impurities.
Elution: The desired compound is recovered by changing the pH or increasing the ionic strength of the eluent. For a cation exchange resin, elution is typically achieved by using a basic solution, such as aqueous ammonia, which deprotonates the amino group, neutralizes the charge, and releases the molecule from the resin. diaion.com
This technique offers high capacity and selectivity, making it suitable for both laboratory-scale purification and industrial applications. researchgate.net It is particularly advantageous for separating amino acids from inorganic salts and other ionic impurities. nih.gov
Advanced Synthetic Strategies for Complex Glycine Derivatives
Beyond direct alkylation, more sophisticated strategies are employed for synthesizing complex glycine derivatives, especially when stereochemical control is required or when other reactive functional groups are present in the molecule.
Glycine is the only proteinogenic amino acid that is not chiral, as its α-carbon is bonded to two hydrogen atoms. nih.govresearchgate.net Consequently, the direct N-alkylation of glycine to form this compound does not create a stereocenter at the α-carbon, and thus stereoselectivity at this position is not a concern.
However, in the broader context of N-substituted amino acids derived from chiral precursors (e.g., alanine (B10760859), phenylalanine), maintaining the stereochemical integrity of the α-carbon is critical. nih.gov Advanced catalytic methods have been developed for the direct N-alkylation of α-amino acid esters using alcohols that proceed with excellent retention of stereochemistry. nih.gov Furthermore, methods like phase-transfer-catalyzed asymmetric alkylation of glycinate Schiff bases can be used to create α-substituted amino acids with high enantio- and diastereoselectivity. organic-chemistry.org While not directly applicable to the synthesis of the achiral title compound, these principles are fundamental in the synthesis of more complex and chiral N-substituted amino acid analogs.
In multi-step syntheses, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with a reaction occurring at another site in the molecule. uchicago.eduwikipedia.org For amino acid synthesis, both the amino (-NH₂) and carboxylic acid (-COOH) groups may require protection.
In the synthesis of N-alkylglycines, the primary challenge is often to prevent di-alkylation of the amino group. While direct alkylation of unprotected amino acids can be selective for mono- or di-alkylation depending on the conditions, nih.gov protecting group strategies offer more precise control.
Common Protecting Group Strategies:
Carboxyl Protection: The carboxylic acid is often protected as an ester (e.g., methyl, ethyl, or benzyl ester) to increase its solubility in organic solvents and prevent it from acting as an acid. The ester can be removed later by hydrolysis or hydrogenolysis. ic.ac.uk
Amino Protection for Mono-Alkylation: To ensure mono-alkylation, a protecting group can be attached to the nitrogen of glycine. A classic example is the use of a tosyl (Ts) or o-nitrobenzenesulfonyl (o-NBS) group. monash.edu The protected amine can be alkylated, and then the protecting group is removed under specific conditions to yield the N-monoalkylated amino acid.
The choice of protecting group is critical and depends on its stability to the alkylation conditions and the ease of its selective removal without affecting other parts of the molecule. uchicago.eduub.edu
| Functional Group | Protecting Group | Abbreviation | Typical Removal Conditions | Reference |
|---|---|---|---|---|
| Amino Group (-NH₂) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid - TFA) | google.com |
| Tosyl | Ts | Strong acid (HBr) or reducing agents (Sodium in liquid ammonia) | wikipedia.org | |
| Carboxyl Group (-COOH) | Benzyl ester | -OBn | Hydrogenolysis (H₂, Pd/C) | ic.ac.uk |
| Methyl/Ethyl ester | -OMe/-OEt | Acid or base-catalyzed hydrolysis | monash.edu |
Analogous Synthetic Routes Employing 2,2-Dimethylpropyl Moieties within Diverse Chemical Scaffolds
The incorporation of the 2,2-dimethylpropyl group, also known as the neopentyl group, into various molecular frameworks is a strategy employed in medicinal and materials chemistry to introduce steric bulk and lipophilicity. While direct synthetic routes for this compound are not extensively detailed in the provided context, examining analogous synthetic routes for other compounds featuring the 2,2-dimethylpropyl moiety offers valuable insights into the chemical strategies for introducing this functional group.
One notable example is the synthesis of 1-(2,2-dimethylpropyl)-cyclopropene (1-DCP), an ethylene antagonist used to delay fruit ripening. acs.orgresearchgate.net The synthesis begins with α-diisobutylene, which undergoes allylic chlorination using hypochlorite and hydrochloric acid to form 2-(chloromethyl)-4,4-dimethyl-1-pentene. acs.org This intermediate is then subjected to α-elimination using a strong base, lithium diethylamide, to construct the cyclopropene ring, yielding the final product, 1-DCP. acs.orgresearchgate.net This two-step process demonstrates a practical method for creating a cyclic structure containing the 2,2-dimethylpropyl group. acs.org
Another relevant synthetic application of a 2,2-dimethylpropyl moiety is in the preparation of 3-chloro-2,2-dimethylpropyl ibuprofen ester. researchgate.net This synthesis is a key step in certain production routes of ibuprofen. The process involves the 1,2-aryl-transposition rearrangement of a ketal precursor to form the ibuprofen chloroester. researchgate.net The optimization of this reaction has been studied, focusing on factors such as reaction temperature, catalyst concentration, and reaction time to achieve a high yield of the desired product. researchgate.net
These examples, while not directly describing the synthesis of this compound, illustrate viable chemical transformations for incorporating the sterically demanding 2,2-dimethylpropyl group into different molecular backbones. The methodologies, ranging from allylic chlorination and elimination to rearrangement reactions, highlight the versatility of synthetic approaches available for introducing this particular alkyl group.
Table 1: Examples of Compounds with 2,2-Dimethylpropyl Moieties and their Synthetic Precursors
| Final Compound | Key Intermediate(s) | Starting Material | Reference(s) |
| 1-(2,2-Dimethylpropyl)-cyclopropene (1-DCP) | 2-(chloromethyl)-4,4-dimethyl-1-pentene | α-diisobutylene | acs.orgresearchgate.net |
| 3-chloro-2,2-dimethylpropyl ibuprofen ester | Ketal precursor | Not specified | researchgate.net |
Chemical Reactivity and Derivatization Research of 2 2,2 Dimethylpropyl Amino Acetic Acid
Exploration of Functional Group Transformations
The chemical character of 2-[(2,2-Dimethylpropyl)amino]acetic acid is defined by its amino and carboxylic acid moieties. Research into its functional group transformations focuses on manipulating these groups to synthesize novel derivatives.
The secondary amine is a nucleophilic center and can undergo further alkylation or acylation. N-alkylation can be achieved using methods such as reductive amination with aldehydes or nucleophilic substitution with alkyl halides. nih.govmanchester.ac.uk The bulky 2,2-dimethylpropyl (neopentyl) group, however, introduces significant steric hindrance, which can influence the rates and feasibility of subsequent alkylation reactions compared to less hindered N-substituted amino acids. rsc.org Acylation of the secondary amine with acyl chlorides or anhydrides is a common transformation to form N-acyl derivatives.
The carboxylic acid group behaves as a typical carboxylic acid. It can be activated and converted into a variety of other functional groups. For instance, reduction of the carboxylic acid, typically using reducing agents like lithium aluminum hydride (LiAlH₄), would yield the corresponding amino alcohol, 2-[(2,2-Dimethylpropyl)amino]ethanol. Decarboxylation reactions, though less common for simple amino acids, can also be explored under specific conditions. organic-chemistry.org The interplay between the amine and carboxylic acid groups allows for the formation of lactams under certain cyclization conditions, although this is less probable for this acyclic structure without specific intramolecular activation.
Synthesis of Esters and Amides of this compound for Research Purposes
The synthesis of esters and amides represents the most extensively researched area of derivatization for this compound, primarily due to its application in peptide synthesis and medicinal chemistry.
Ester derivatives of this compound are important intermediates, often used to temporarily protect the carboxylic acid group during reactions involving the amine functionality or as synthons for further chemical modifications. google.com
Standard esterification methods are applicable, including Fischer esterification, which involves reacting the amino acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst. A particularly effective and mild method for synthesizing amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which can provide good to excellent yields. nih.gov
Table 1: Selected Esterification Methods for N-Substituted Amino Acids
| Method | Reagents and Conditions | Typical Application |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., HCl, H₂SO₄), Heat | Preparation of simple alkyl esters. nih.gov |
| TMSCl-Mediated | Alcohol (e.g., MeOH), Trimethylchlorosilane (TMSCl), Room Temperature | Mild and efficient synthesis of methyl esters. nih.gov |
| Alkylation of Carboxylate | Base (e.g., NaH, K₂CO₃), Alkyl Halide (e.g., MeI, BnBr) | Synthesis of a variety of esters where the alcohol is sensitive to acidic conditions. |
Transesterification, the conversion of one ester to another, can also be employed, typically catalyzed by an acid or base. This can be useful for introducing more complex or functionalized alcohol moieties into the molecule.
The formation of an amide bond by coupling the carboxylic acid of this compound with an amine is a cornerstone of its use in peptide and peptidomimetic research. nih.gov As an N-alkylated amino acid, its incorporation into a peptide chain results in a tertiary amide bond, which has profound consequences for the resulting molecule's structure and properties. nih.gov This substitution eliminates the hydrogen bond donor capability of the amide nitrogen, restricting the conformational flexibility of the peptide backbone and increasing its resistance to proteolytic degradation. mdpi.com
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to an acid-base reaction that forms a stable carboxylate-ammonium salt. orgoreview.com Therefore, the carboxylic acid must first be activated. A wide array of coupling reagents has been developed for this purpose, enabling efficient amide bond formation under mild conditions. organic-chemistry.org
Common strategies for amide bond formation include:
Carbodiimide-based methods: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. orgoreview.comfishersci.co.uk To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. fishersci.co.uk
Uronium/Phosphonium (B103445) salt-based methods: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP are highly efficient and are frequently used in solid-phase peptide synthesis (SPPS). fishersci.co.ukluxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive activated ester, which then rapidly reacts with the amine.
The choice of coupling reagent and reaction conditions is critical to achieve high yields and purity, especially when dealing with sterically hindered amino acids or amines. luxembourg-bio.com The bulky neopentyl group of this compound can present a steric challenge, potentially requiring longer reaction times or more potent coupling reagents for efficient amide formation.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Additive (if required) | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, EDC | HOBt, HOAt | Widely used, cost-effective. By-product of DCC can be difficult to remove. orgoreview.comfishersci.co.uk |
| Uronium Salts | HATU, HBTU, HCTU | Base (e.g., DIEA, TEA) | High efficiency, fast reaction rates, suitable for sterically hindered couplings. fishersci.co.ukluxembourg-bio.com |
| Phosphonium Salts | PyBOP, BOP | Base (e.g., DIEA, TEA) | Very effective, similar to uronium salts. BOP is carcinogenic. fishersci.co.uk |
The resulting N-substituted peptide analogues, often called "peptoids" when based on N-substituted glycine (B1666218), are of significant interest in drug discovery for their enhanced stability and potential for novel biological activities. nih.govmdpi.com
Investigations into Oxidation and Reduction Chemistry
Research into the oxidation and reduction chemistry of this compound explores the reactivity of its nitrogen and carbonyl centers under redox conditions.
The secondary amine can be oxidized. For instance, oxidation of N-alkyl piperidines to form N-oxides using reagents like meta-chloroperoxybenzoic acid (mCPBA) is a well-established transformation that can be applied to acyclic N-alkyl amino acids. acs.org Such N-oxides can be useful synthetic intermediates. More vigorous oxidation can lead to cleavage of the N-C bond, though this typically requires harsher conditions. The oxidation of N-aryl glycine esters has been shown to afford species that can undergo oxidative couplings. researchgate.net
The carboxylic acid moiety is generally stable to oxidizing agents but can be readily reduced. As mentioned previously, powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to a primary alcohol, yielding 2-[(2,2-Dimethylpropyl)amino]ethanol. This transformation is a fundamental step in converting amino acids into chiral amino alcohol building blocks, which are valuable in asymmetric synthesis. The reductive alkylation of amino acids, a process that forms N-alkyl derivatives, is a type of reduction reaction involving an intermediate imine. nih.govrsc.org
Mechanistic Studies Involving the 2,2 Dimethylpropyl Glycine Scaffold
Insights into Cleavage and Recombination Dynamics of Analogous Alkoxyamine Systems
Alkoxyamines are compounds containing a C-O-N linkage, and their cleavage dynamics provide insights into the behavior of alkyl groups under radical or oxidative conditions. The one-electron oxidation of an alkoxyamine can lead to a cation radical intermediate that fragments, releasing a nitroxide and a carbocation. researchgate.netnih.gov
Considering an analogous alkoxyamine system incorporating the 2,2-dimethylpropyl group, its oxidative or electrochemical cleavage would be expected to generate a neopentyl carbocation. researchgate.netnih.gov
Mechanism of Oxidative Cleavage:
One-Electron Oxidation: The alkoxyamine undergoes oxidation to form a cation radical.
Fragmentation (Cleavage): The C-O bond in the cation radical cleaves, a process known as mesolytic cleavage, to yield a stable nitroxide radical (like TEMPO) and a carbocation.
Carbocation Fate: The fate of the resulting carbocation is determined by its structure and the reaction environment.
In the case of a 2,2-dimethylpropyl-substituted alkoxyamine, the fragmentation would produce the neopentyl carbocation. As discussed previously, this intermediate is subject to the Wagner-Meerwein rearrangement, rapidly isomerizing to the tert-amyl cation. acs.org This inherent instability and tendency to rearrange mean that any subsequent recombination or trapping reaction would likely not incorporate the original neopentyl scaffold. These mechanistic insights are crucial for designing synthetic strategies, as they highlight the challenge of maintaining the integrity of the 2,2-dimethylpropyl skeleton in reactions proceeding through carbocationic intermediates.
Mechanistic Analysis of Peptide Coupling Reactions with N-Substituted Glycines
2-[(2,2-Dimethylpropyl)amino]acetic acid is an N-substituted glycine (B1666218), a building block for peptoids. The mechanism of its incorporation into a peptide chain involves the formation of an amide bond, a reaction that requires the activation of its carboxyl group. luxembourg-bio.com
The general mechanism for peptide coupling is as follows:
Carboxyl Activation: The carboxylic acid of the N-substituted glycine is activated using a coupling reagent (e.g., carbodiimides like DCC or phosphonium (B103445) salts like HBTU). This converts the hydroxyl group into a better leaving group, forming a highly reactive intermediate such as an O-acylisourea or an active ester. luxembourg-bio.comresearchgate.net
Nucleophilic Attack: The free amino group of the incoming amino acid or peptide attacks the activated carbonyl carbon.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Collapse of the Intermediate: The intermediate collapses, expelling the leaving group and forming the new peptide bond.
The presence of the N-substituent in this compound introduces two key mechanistic considerations. First, the absence of an N-H proton prevents the formation of oxazolone (B7731731) intermediates, which are a common cause of racemization for other amino acids. This makes N-substituted glycines generally resistant to epimerization during coupling.
Second, the steric bulk of the 2,2-dimethylpropyl group significantly influences the reaction. The neopentyl group crowds the reaction center, potentially hindering the approach of both the activating agent and the incoming nucleophile. researchgate.net This steric hindrance can decrease the rate of the coupling reaction compared to less bulky N-substituted glycines (e.g., N-methylglycine or sarcosine). Consequently, more forceful coupling conditions or highly reactive coupling reagents may be necessary to achieve efficient peptide bond formation. The steric bulk can, however, also be advantageous in controlling conformation and providing proteolytic stability to the resulting peptide or peptoid.
Influence of the 2,2-Dimethylpropyl Moiety on Reaction Kinetics and Selectivity
The 2,2-dimethylpropyl (neopentyl) moiety exerts a dominant and predictable influence on reaction outcomes, primarily through steric hindrance. This effect is particularly pronounced in reactions where the transition state is sensitive to crowding, such as SN2 reactions. masterorganicchemistry.combyjus.com
Influence on Reaction Kinetics: The most dramatic effect of the neopentyl group is the retardation of SN2 reaction rates. The bulky tert-butyl group, even though it is at the β-position relative to the leaving group, effectively blocks the linear transition state required for backside nucleophilic attack. This leads to a massive decrease in reaction rates.
| Alkyl Bromide Substrate | Relative Rate of SN2 Reaction with EtO⁻ |
| Ethyl bromide | 1 |
| Propyl bromide | 0.4 |
| Isobutyl bromide | 0.03 |
| Neopentyl bromide | 0.00001 |
This interactive table illustrates the drastic decrease in SN2 reaction rates as steric hindrance increases, with the neopentyl group showing extreme retardation. acs.org
This kinetic inertness in SN2 reactions is a defining characteristic of the neopentyl scaffold. Reactions that might otherwise proceed smoothly are often too slow to be practical. acs.orgresearchgate.net
Influence on Reaction Selectivity: Steric hindrance can also control the selectivity of a reaction. In elimination reactions, for instance, bulky substrates or bases often favor the formation of the less substituted alkene (Hofmann product) over the more thermodynamically stable alkene (Zaitsev product) because the transition state leading to the Hofmann product is less sterically congested. masterorganicchemistry.com
In the context of the this compound scaffold, the steric bulk can influence diastereoselectivity in reactions at adjacent chiral centers. Reagents will preferentially approach from the less hindered face of the molecule, leading to a higher yield of one diastereomer over the other. This makes the neopentyl group a useful, albeit cumbersome, tool for directing the stereochemical outcome of certain reactions. Its presence fundamentally alters the energy landscape of reaction pathways, favoring those with less crowded transition states and often leading to kinetic and selectivity outcomes that differ significantly from less sterically demanding analogues.
Computational Chemistry and Theoretical Investigations of N 2,2 Dimethylpropyl Glycine
Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods
Conformational analysis is crucial for understanding the three-dimensional structure of N-(2,2-Dimethylpropyl)glycine and its flexibility. The rotation around its single bonds gives rise to various conformers, each with a distinct energy level. The population of these conformers at equilibrium is determined by their relative energies, which can be calculated using computational methods.
Molecular Mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of the molecule. These methods treat molecules as a collection of atoms held together by springs (bonds) and use classical physics to calculate the energy of a given conformation based on bond stretching, angle bending, torsional angles, and non-bonded interactions. For a molecule like N-(2,2-Dimethylpropyl)glycine, MM can rapidly identify a set of low-energy conformers by systematically rotating the key dihedral angles, such as the C-C and C-N bonds of the backbone.
Quantum Chemical (QC) methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), provide a more accurate description of the electronic structure and, consequently, the conformational energies. researchgate.net These methods solve the Schrödinger equation approximately to determine the energy of the molecule. While computationally more demanding, QC calculations are essential for refining the geometries and energies of the conformers initially identified by MM. nih.gov For N-(2,2-Dimethylpropyl)glycine, key conformers would be defined by the torsion angles around the N-CH₂ and CH₂-COOH bonds. The bulky 2,2-dimethylpropyl (neopentyl) group would introduce significant steric hindrance, likely limiting the number of stable conformations compared to glycine (B1666218) itself. researchgate.net Theoretical studies on related N-alkylated amino acids have shown that the size and shape of the alkyl chain significantly influence the hydrogen bond networks and crystal packing in the solid state. researchgate.net
| Conformer | Dihedral Angle 1 (°) (R-N-Cα-C') | Dihedral Angle 2 (°) (N-Cα-C'-O) | Relative Energy (kcal/mol) (Quantum Mechanics Example) | Population (%) (at 298.15 K) |
|---|---|---|---|---|
| A | 180 (anti) | 0 (syn) | 0.00 | 75.3 |
| B | 60 (gauche) | 180 (anti) | 1.50 | 10.2 |
| C | -60 (gauche) | 0 (syn) | 1.20 | 14.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating typical outputs of conformational analysis. Specific calculated values for N-(2,2-Dimethylpropyl)glycine are not available in published literature.
Prediction of Spectroscopic Signatures: NMR Chemical Shifts and Vibrational Frequencies
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules.
NMR Chemical Shifts: Quantum mechanical calculations, particularly DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) with reasonable accuracy. mdpi.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensor for each nucleus. By referencing these values to a standard compound (e.g., tetramethylsilane, TMS), a predicted NMR spectrum can be generated. For N-(2,2-Dimethylpropyl)glycine, theoretical calculations would predict distinct signals for the protons (¹H) and carbons (¹³C) in the neopentyl group, the α-carbon, and the carboxylic acid group. Predicted shifts are sensitive to the conformation, and often a Boltzmann-averaged spectrum over the low-energy conformers provides the best agreement with experimental data. nih.gov The accuracy of modern predictors can reach a mean absolute error of approximately 0.20 ppm for ¹H shifts. mdpi.com
Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. niscpr.res.in After geometry optimization, a frequency calculation is performed, which yields a set of normal modes of vibration and their corresponding frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net For N-(2,2-Dimethylpropyl)glycine, characteristic vibrational modes would include the N-H stretch, C=O stretch of the carboxylic acid, C-H stretches of the alkyl groups, and various bending and rocking motions. niscpr.res.in
| Spectroscopic Data Type | Functional Group | Predicted Frequency (cm⁻¹) (Scaled DFT Example) | Predicted ¹H Chemical Shift (ppm) (vs. TMS) |
|---|---|---|---|
| Vibrational (IR) | O-H stretch (acid) | ~3300-2500 (broad) | ~10-12 |
| Vibrational (IR) | N-H stretch (amine) | ~3300-3000 | Variable, depends on solvent |
| Vibrational (IR) | C-H stretch (alkyl) | ~2960-2870 | - |
| Vibrational (IR) | C=O stretch (acid) | ~1710 | - |
| ¹H NMR | -C(CH₃)₃ | - | ~0.9 - 1.1 |
| ¹H NMR | -CH₂-N | - | ~2.8 - 3.2 |
| ¹H NMR | -CH₂-COOH | - | ~3.5 - 3.9 |
Note: The data in this table is illustrative, based on typical functional group values, and does not represent specifically calculated data for N-(2,2-Dimethylpropyl)glycine.
Elucidation of Electronic Structure and Reactivity Descriptors
DFT calculations are widely used to explore the electronic structure of molecules and to compute various reactivity descriptors. nih.gov These descriptors help in understanding the chemical reactivity and kinetic stability of the molecule.
Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For N-(2,2-Dimethylpropyl)glycine, the electron-donating alkyl group would be expected to raise the HOMO energy compared to glycine, potentially making it more susceptible to oxidation.
From these orbital energies, several global reactivity descriptors can be derived:
Ionization Potential (I): ≈ -E_HOMO
Electron Affinity (A): ≈ -E_LUMO
Chemical Hardness (η): ≈ (E_LUMO - E_HOMO) / 2
Electronegativity (χ): ≈ -(E_HOMO + E_LUMO) / 2
These quantum chemical parameters provide a theoretical framework for predicting how N-(2,2-Dimethylpropyl)glycine might behave in chemical reactions. acs.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. acs.org
Molecular Modeling and Dynamics Simulations for Potential Interactions in Research Systems
While quantum mechanics provides detailed information on isolated molecules, molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution or interacting with a biological target. nih.gov
MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. A force field (similar to those used in MM) is used to describe the forces between atoms. For N-(2,2-Dimethylpropyl)glycine, an MD simulation in an explicit water solvent could reveal detailed information about its hydration shell, the dynamics of water molecules around the hydrophobic neopentyl group and the hydrophilic amino acid core, and the formation of intramolecular and intermolecular hydrogen bonds. researchgate.netnih.gov
These simulations are also critical for studying potential interactions with other molecules, such as proteins or receptors. scispace.com By placing N-(2,2-Dimethylpropyl)glycine in a simulation box with a target protein, one could study its binding mode, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. This provides a molecular-level understanding that is invaluable in fields like drug design and materials science. mdpi.com Studies on glycine itself have used MD to investigate its aggregation in aqueous solutions, providing insights into processes like crystallization. acs.org Similar approaches could elucidate the self-assembly properties of its N-alkylated derivatives.
Theoretical Contributions to Chiroptical Properties of Amino Acids
Chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), are unique to chiral molecules, which are non-superimposable on their mirror images. The parent molecule, glycine, is the only proteinogenic amino acid that is achiral. mdpi.com Similarly, N-(2,2-Dimethylpropyl)glycine is an achiral molecule because it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not exhibit chiroptical properties.
However, computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), have become essential for studying and predicting the chiroptical properties of chiral amino acids and their derivatives. researchgate.net For a chiral amino acid like alanine (B10760859) or valine, theoretical calculations can predict its ECD spectrum, which measures the differential absorption of left and right circularly polarized light. mdpi.com The calculated spectrum is highly sensitive to the molecule's conformation. Therefore, accurate predictions require a thorough conformational search and a Boltzmann averaging of the spectra from all significantly populated conformers. researchgate.net By comparing the predicted spectrum with the experimental one, it is possible to determine the absolute configuration (D or L) of the amino acid, a task that is often challenging to achieve by experimental means alone. nih.gov These theoretical contributions are fundamental to understanding the origins of homochirality in biological systems and for the structural characterization of chiral molecules. mdpi.com
Advanced Analytical Methodologies in Research on 2 2,2 Dimethylpropyl Amino Acetic Acid
Chromatographic Techniques for High-Resolution Analysis
Chromatography is an indispensable tool for separating 2-[(2,2-Dimethylpropyl)amino]acetic acid from impurities, starting materials, and by-products. The choice of technique depends on the specific analytical goal, such as quantitative determination or volatile compound analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary methods for assessing the purity of this compound. These techniques are valued for their high resolution, reproducibility, and suitability for non-volatile, polar compounds. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
The compound, being an amino acid, can be detected using UV spectrophotometry at low wavelengths (around 200-210 nm) due to the carboxyl group, or with more universal detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD) if UV response is poor. For quantitative analysis, a calibration curve is constructed using certified reference standards to determine the concentration of the compound in a sample with high accuracy.
When coupled with mass spectrometry (LC-MS), this technique becomes a powerful tool for both quantification and identity confirmation. LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection of impurities at very low levels and providing mass information that helps in their identification.
Table 1: Illustrative HPLC/UPLC-MS Conditions for Analysis
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides protons for ionization and facilitates separation. |
| Gradient | 5% B to 95% B over 10 minutes | Elutes compounds with varying polarities. |
| Flow Rate | 0.3 mL/min | Optimal for high-resolution separation in UPLC. |
| UV Detection | 205 nm | Detection of the carboxyl functional group. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ for mass analysis. |
| MS Scan Range | m/z 50-500 | Detects the target compound and potential impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is typically required before GC-MS analysis. This process converts the polar amino acid into a more volatile derivative, for instance, by silylation of the amine and carboxylic acid groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Once derivatized, the compound can be separated on a low-polarity capillary column and analyzed by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which is used for unequivocal structural confirmation. Common fragments would include the loss of a methyl group or the characteristic tert-butyl cation (m/z 57). GC-MS is also exceptionally sensitive for identifying and quantifying volatile organic impurities that may be present from the synthesis process.
Spectroscopic Characterization for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for the carbon atoms.
In a typical ¹H NMR spectrum, the nine equivalent protons of the tert-butyl group appear as a sharp singlet.
The two protons of the methylene (B1212753) group (CH₂) adjacent to the nitrogen and the two protons of the methylene group adjacent to the carboxyl group also appear as distinct singlets.
The protons on the nitrogen and oxygen atoms are often broad or may exchange with the solvent.
Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be used to further confirm assignments by showing correlations between protons and carbons that are bonded to each other.
Table 2: Typical NMR Chemical Shift Data (in DMSO-d₆)
| Atom Type | Technique | Chemical Shift (δ) ppm | Signal Description |
| (CH₃)₃C- | ¹H NMR | ~0.95 | Singlet, 9H |
| -CH₂-N | ¹H NMR | ~2.58 | Singlet, 2H |
| -CH₂-COOH | ¹H NMR | ~3.40 | Singlet, 2H |
| (CH₃)₃C - | ¹³C NMR | ~26.5 | Quartet (in off-resonance) |
| (C H₃)₃C- | ¹³C NMR | ~32.0 | Singlet |
| -C H₂-N | ¹³C NMR | ~55.8 | Triplet |
| -C H₂-COOH | ¹³C NMR | ~58.2 | Triplet |
| -C OOH | ¹³C NMR | ~171.5 | Singlet |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental composition. For this compound (molecular formula C₇H₁₅NO₂), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different atomic compositions.
When analyzed using ESI in positive mode, the compound forms a protonated molecule [M+H]⁺ with a theoretical exact mass of 146.11755. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.
Chiral Analytical Separations for Enantiomeric Purity
Chiral analysis is used to separate and quantify enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different substituent groups.
Upon examination of the structure of this compound, it is determined to be an achiral molecule. The alpha-carbon atom (the carbon of the original glycine (B1666218) backbone) is bonded to two hydrogen atoms, a carboxyl group, and the (2,2-dimethylpropyl)amino group. Since this carbon is not bonded to four different groups, it does not constitute a stereocenter. Consequently, the molecule does not exist as a pair of enantiomers and cannot be resolved into different optical isomers. Therefore, analytical methods for determining enantiomeric purity are not applicable to this compound itself.
Based on the available information, it is not possible to provide a detailed article on the advanced analytical methodologies for this compound that includes specific research findings and data tables. The search for dedicated studies on the analytical chemistry of this particular compound did not yield in-depth scientific literature necessary to fulfill the request for detailed research findings.
General analytical techniques such as mass spectrometry, NMR spectroscopy, and chromatography are standard methods for the characterization of chemical compounds. However, without specific research articles focusing on this compound, a discussion of their application to this specific molecule, including detailed findings and data, would be speculative and not based on verifiable scientific literature.
Applications of N 2,2 Dimethylpropyl Glycine As a Research Building Block
Strategic Utility in Solid-Phase Peptide Synthesis and Peptidomimetic Development
N-(2,2-Dimethylpropyl)glycine is a valuable monomer in the construction of peptoids, or N-substituted glycine (B1666218) oligomers, which are a significant class of peptide mimics. nih.govresearchgate.net Peptoids are resistant to proteolytic degradation, a major advantage over natural peptides for therapeutic applications. nih.gov The synthesis of these oligomers is readily achieved through solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and controlled assembly of monomer units on an insoluble resin support. peptide.comcore.ac.uk
The "sub-monomer" method is a common approach in peptoid synthesis. This process involves a two-step cycle:
Acylation: An α-haloacetic acid, typically bromoacetic acid, is coupled to the resin-bound amino group.
Displacement: A primary amine, in this case, 2,2-dimethylpropylamine (neopentylamine), displaces the bromide to form the N-substituted glycine monomer.
This method allows for the introduction of a wide variety of side chains, including the bulky neopentyl group from N-(2,2-Dimethylpropyl)glycine, by simply changing the primary amine used in the displacement step. nih.gov The incorporation of sterically demanding groups like the neopentyl moiety can be used to enforce specific secondary structures, such as helices, in the peptoid chain, which is crucial for mimicking the structure and function of natural peptides. The space-filling and lipophilic nature of the neopentyl group can be used to study structure-activity relationships in biologically active peptides. nih.gov
| Synthesis Method | Key Feature | Advantage of N-(2,2-Dimethylpropyl)glycine |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of monomers on a solid support. peptide.comcore.ac.uk | Enables efficient and controlled incorporation into oligomer chains. |
| Sub-monomer Method | Two-step cycle of acylation and amine displacement. nih.gov | Allows for the straightforward introduction of the neopentyl side chain. |
Development of Novel Organic Scaffolds and Intermediates
Beyond peptidomimetics, N-(2,2-Dimethylpropyl)glycine serves as a foundational component for creating novel and complex organic scaffolds. mdpi.com As a trifunctional building block, it possesses a secondary amine, a carboxylic acid, and the neopentyl side chain, offering multiple points for chemical modification. mdpi.comnih.gov This versatility allows chemists to construct diverse molecular architectures.
| Functional Group | Potential Reaction | Outcome |
| Secondary Amine | Acylation, Alkylation | Formation of amides, tertiary amines. |
| Carboxylic Acid | Esterification, Amide bond formation | Creation of esters, connection to other molecules. orgsyn.org |
| Neopentyl Group | Steric influence | Dictates molecular conformation and packing. |
Integration into Ligand Design for Coordination Chemistry Studies
In the field of coordination chemistry, the design of ligands is crucial for controlling the properties and reactivity of metal complexes. researchgate.netnih.gov N-(2,2-Dimethylpropyl)glycine and its derivatives can be incorporated into more complex ligand frameworks, such as those containing pyrazolylpyridine moieties. The glycine backbone provides a flexible linker and a coordination site (via the nitrogen and/or carboxylate oxygen) for binding to a metal center.
The bulky neopentyl group plays a significant role in the resulting metal complex. nih.gov Its steric hindrance can:
Influence the coordination geometry around the metal ion, favoring specific arrangements of other ligands.
Create a specific pocket or environment around the metal center, which can affect its catalytic activity or recognition properties.
Modulate the electronic properties of the metal complex by affecting bond angles and distances.
For instance, in a pyrazolylpyridine ligand that incorporates an N-(2,2-Dimethylpropyl)glycine unit, the nitrogen atoms from the pyrazole (B372694) and pyridine (B92270) rings would be primary binding sites, while the glycine portion could act as a flexible arm that positions the bulky neopentyl group to sterically shield one face of the metal complex. This strategic placement is essential for designing catalysts with high selectivity.
Design of Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function in a cellular or in vivo context. nih.govescholarship.org The development of effective chemical probes requires a modular synthesis that allows for the systematic modification of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
N-(2,2-Dimethylpropyl)glycine can be used as a scaffold or building block in the synthesis of such probes. sigmaaldrich.comuci.edu Its structure allows for the attachment of three key components:
A reactive group: For covalently labeling the target protein.
A recognition element: A pharmacophore that binds specifically to the target.
A reporter tag: Such as a fluorescent dye or biotin (B1667282) for detection and visualization.
The neopentyl group can contribute to the binding affinity and selectivity of the probe by making specific hydrophobic interactions within the target's binding pocket. For example, in designing inhibitors for glycine transporters (GlyT), which regulate glycine concentrations at synapses, N-acyl amino acid derivatives have shown promise. nih.govnih.gov By modifying the N-acyl chain and the amino acid headgroup, researchers can develop potent and selective inhibitors. Incorporating a neopentylglycine moiety could be a strategy to probe specific hydrophobic regions of the transporter's binding site, aiding in the development of probes to study neurotransmission. nih.govresearchgate.netresearchgate.net
Exploration of Research Based Biological and Biochemical Roles of N 2,2 Dimethylpropyl Glycine
Investigation as a Model Neuromodulator in In Vitro Neuroscience Studies
There is currently no publicly available scientific literature detailing the investigation of 2-[(2,2-Dimethylpropyl)amino]acetic acid as a model neuromodulator in in vitro neuroscience studies. Research into the effects of novel compounds on neural activity, synaptic transmission, and receptor binding is a cornerstone of neuroscience. However, this specific compound does not appear to have been a subject of such investigations.
Academic Research into its Potential Role in Plant Defense Mechanisms
Similarly, the role of this compound in plant defense mechanisms remains uninvestigated in academic research. Plants produce a diverse array of chemical compounds to defend against herbivores and pathogens, and the study of these mechanisms is crucial for agriculture and ecology. There is no evidence to suggest that this particular glycine (B1666218) derivative has been explored for its potential to elicit or modulate plant immune responses.
Mechanistic Studies of Proposed Antimicrobial Properties
While the search for new antimicrobial agents is a global health priority, there are no mechanistic studies available in the scientific literature that propose or investigate the antimicrobial properties of this compound. Research in this area would typically involve determining the compound's efficacy against various microorganisms and elucidating its mode of action, such as disruption of cell membranes or inhibition of essential enzymes. Such studies on this specific compound have not been published.
Future Directions and Emerging Research Avenues for 2 2,2 Dimethylpropyl Amino Acetic Acid
Advancements in Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. For N-substituted amino acids like 2-[(2,2-dimethylpropyl)amino]acetic acid, future research will focus on developing more sustainable synthetic routes that minimize or eliminate the use of hazardous solvents and reagents. nih.govacs.org
Recent studies have demonstrated the successful green synthesis of various aliphatic N-substituted glycine (B1666218) derivatives by reacting primary amines with chloroacetic acid in an aqueous medium. nih.govacs.org This approach avoids the use of toxic organic solvents, aligning with the core tenets of green chemistry. nih.gov The synthesis of this compound can be envisioned via a similar pathway, reacting neopentylamine (B1198066) with a haloacetic acid in water. This method is not only environmentally benign but also potentially more cost-effective and safer. acs.org
Future advancements will likely focus on optimizing these aqueous-based syntheses. This includes exploring alternative activating agents, catalysts, and energy sources (such as microwave or ultrasonic irradiation) to improve reaction kinetics and yields. The goal is to develop a process that is highly efficient, scalable, and generates minimal waste, making the compound more accessible for further research and potential applications.
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for N-Alkyl Amino Acids
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Solvent | Often uses toxic organic solvents (e.g., dichloromethane, benzene, toluene). researchgate.net | Utilizes water as the primary solvent. nih.govacs.org |
| Reagents | May involve hazardous reagents and complex protection/deprotection steps. | Employs simpler, less toxic starting materials. acs.org |
| Energy | Typically relies on conventional heating methods. | Potential for energy-efficient methods like microwave or sonication. |
| Waste | Can generate significant amounts of hazardous waste. | Designed to minimize waste products (high atom economy). |
| Safety | Higher risks associated with flammable and toxic materials. | Inherently safer due to the use of aqueous media. acs.org |
High-Throughput Screening Methodologies for Derivative Discovery
High-throughput screening (HTS) is a powerful technology used in drug discovery and materials science to rapidly test thousands to millions of chemical compounds for a specific biological activity or physical property. drugtargetreview.comroutledge.com For this compound, HTS represents a key strategy for unlocking the potential of its chemical scaffold. By creating combinatorial libraries of derivatives, researchers can efficiently identify compounds with desired functionalities. arvojournals.orgbiocrick.com
The process involves systematically modifying the core structure of this compound. For instance, the carboxylic acid and secondary amine groups can be functionalized to create a diverse range of amides, esters, and more complex heterocyclic structures. These libraries of new molecules can then be screened against various biological targets, such as enzymes or cellular receptors, to discover novel bioactive compounds. drugtargetreview.com
The advantage of HTS is its ability to explore vast chemical spaces quickly and without bias, often leading to the discovery of compounds with novel mechanisms of action. drugtargetreview.com Future research will involve designing and synthesizing focused libraries based on the this compound scaffold and employing advanced HTS assays (e.g., fluorescence, luminescence, or label-free technologies) to identify lead compounds for therapeutic or industrial applications.
Exploration in Supramolecular Chemistry and Materials Science for Research Tools
Amino acids and their derivatives are exceptional building blocks for constructing self-assembling nanostructures and functional soft materials due to their inherent biocompatibility, chirality, and diverse chemical functionalities. mdpi.comsemanticscholar.org The unique structure of this compound, with its bulky hydrophobic neopentyl group and a hydrophilic amino acid head, makes it an intriguing candidate for exploration in supramolecular chemistry.
This amphiphilic character could drive its self-assembly in aqueous solutions to form various nanostructures like micelles, vesicles, nanofibers, or hydrogels. mdpi.comresearchgate.net These assemblies are held together by non-covalent interactions such as hydrogen bonding, hydrophobic effects, and electrostatic interactions. acs.orgrsc.org By modifying the molecular structure or changing environmental conditions like pH or temperature, the resulting material properties can be finely tuned. rsc.org
Future research will focus on synthesizing derivatives of this compound to enhance its self-assembly properties. For example, attaching aromatic moieties could introduce π-π stacking interactions, leading to more robust and ordered materials. acs.org These novel supramolecular materials could serve as research tools in various fields, including:
Drug Delivery: Encapsulating therapeutic agents within self-assembled nanocarriers. beilstein-journals.org
Tissue Engineering: Using hydrogels as scaffolds for cell growth and tissue regeneration. beilstein-journals.org
Biocatalysis: Immobilizing enzymes within a supramolecular matrix to enhance their stability and reusability.
The ability to create functional materials from this simple amino acid derivative opens up a wide range of possibilities in advanced materials science. bezwadabiomedical.comresearchgate.net
Interdisciplinary Research Integrating Advanced Computational and Experimental Techniques
The integration of computational modeling and experimental validation has become a cornerstone of modern chemical and biological research, significantly accelerating the pace of discovery. nih.govmdpi.com This interdisciplinary approach is particularly valuable for exploring the potential of molecules like this compound.
Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations can provide deep insights into the behavior of the molecule at an atomic level. rsc.orgmdpi.com For example:
Virtual Screening: Computational methods can be used to screen large virtual libraries of derivatives against biological targets, identifying promising candidates for synthesis and experimental testing. rsc.orgua.es
Binding Analysis: Simulations can predict how the molecule or its derivatives will interact with a specific protein, revealing key binding modes and energies. mdpi.commdpi.com
Material Property Prediction: Modeling can help understand and predict the self-assembly behavior and resulting properties of new materials derived from the compound. mdpi.com
Experimental techniques are then used to synthesize the most promising candidates identified through computation and validate the theoretical predictions. This synergistic cycle, where computational insights guide experimental work and experimental results refine computational models, creates a highly efficient discovery pipeline. nih.gov Future research on this compound will heavily rely on this integrated approach to design novel derivatives with tailored properties, predict their biological activity or material characteristics, and ultimately accelerate their development for specific applications. wikipedia.org
Table 2: Integrated Computational and Experimental Workflow
| Stage | Computational Methods | Experimental Techniques | Goal |
| 1. Design & Hypothesis | Molecular modeling, virtual screening of derivatives. ua.es | N/A | Identify promising derivatives of this compound for specific applications. |
| 2. Synthesis | N/A | Green chemistry synthesis, purification. acs.org | Synthesize target compounds efficiently and sustainably. |
| 3. Validation & Characterization | Molecular dynamics simulations, binding energy calculations. rsc.org | High-throughput screening, spectroscopic analysis (NMR, FT-IR), microscopy (for materials). researchgate.netdrugtargetreview.com | Confirm molecular structure and validate predicted activity or properties. |
| 4. Optimization | Further in silico modification and prediction. | Synthesis of optimized analogs. | Refine the lead compound to improve desired characteristics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
